molecular formula C5H9N5O B14583420 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one CAS No. 61402-46-8

3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one

Cat. No.: B14583420
CAS No.: 61402-46-8
M. Wt: 155.16 g/mol
InChI Key: KIQGWRUGSKCMQK-UHFFFAOYSA-N
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Description

3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction is carried out in an ice bath to control the temperature and prevent side reactions. Sodium carbonate is often used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazines.

Scientific Research Applications

3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methylisoxazole
  • 3-amino-1,2,4-triazole
  • 5-aminotetrazole

Uniqueness

Compared to similar compounds, 3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

61402-46-8

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C5H9N5O/c1-3-4(11)7-5(9-8-3)10(2)6/h6H2,1-2H3,(H,7,9,11)

InChI Key

KIQGWRUGSKCMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)N(C)N

Origin of Product

United States

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